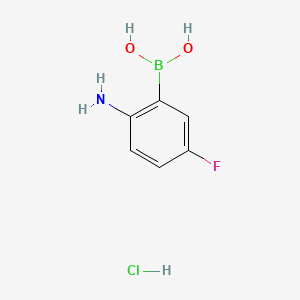

2-Amino-5-fluorophenylboronic acid hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-amino-5-fluorophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,10-11H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYHBAYHZFPNQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-5-fluorophenylboronic acid hydrochloride molecular weight

An In-Depth Technical Guide to 2-Amino-5-fluorophenylboronic acid hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a versatile synthetic building block of significant interest to researchers, scientists, and drug development professionals. Its unique trifunctional nature, possessing a nucleophilic amino group, a metabolically robust fluorine atom, and a versatile boronic acid moiety, makes it a valuable reagent in the synthesis of complex organic molecules. The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate.[1] Boronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[2] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a focus on its role in the development of novel therapeutics, particularly kinase inhibitors.

Core Properties and Physicochemical Data

The hydrochloride salt of 2-Amino-5-fluorophenylboronic acid enhances its stability and handling characteristics. The parent compound's properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈BClFNO₂ | [3] |

| Molecular Weight | 191.4 g/mol | [3] |

| CAS Number | 1256355-45-9 | [3] |

| Appearance | Typically a solid | N/A |

| pKa (Boronic Acid) | Estimated to be < 8.0 | [4][5] |

| Solubility | Soluble in water and polar organic solvents | General Knowledge |

The pKa of the boronic acid is a critical parameter, particularly for applications in biological systems. The introduction of an electron-withdrawing fluorine atom onto the phenyl ring is expected to lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid (pKa ~8.8). For instance, the closely related 4-amino-3-fluorophenylboronic acid, when acetylated, exhibits a pKa of 7.8, making it more acidic and thus more likely to exist as the boronate anion at physiological pH.[4] This modulation of acidity is a key feature exploited in the design of molecules that interact with biological targets.

Synthesis of this compound

The synthesis of aminophenylboronic acids typically involves a multi-step sequence starting from a readily available halogenated aniline. A general and effective method is through a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent hydrolysis. The following protocol is adapted from the synthesis of the isomeric 4-amino-3-fluorophenylboronic acid and is a representative method for preparing the title compound from 2-bromo-4-fluoroaniline.[4]

Synthetic Workflow Diagram

Caption: General synthetic workflow for aminofluorophenylboronic acids.

Detailed Synthesis Protocol

This protocol outlines a plausible synthesis route. Researchers should consult relevant literature and perform appropriate safety assessments before undertaking any experimental work.

Step 1: Protection of the Amino Group

-

Dissolve 2-bromo-4-fluoroaniline in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a suitable protecting group reagent. For example, add trimethylsilyl chloride (TMSCl) dropwise in the presence of a base like triethylamine to form the bis(trimethylsilyl) protected aniline.[4]

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent. The protected intermediate is then purified, typically by distillation or chromatography.

Step 2: Borylation

-

Dissolve the protected 2-bromo-4-fluoroaniline in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The lithium-halogen exchange is typically rapid at this temperature.

-

After stirring for a short period (e.g., 30 minutes), add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Isolation

-

Cool the reaction mixture to 0 °C and slowly add aqueous hydrochloric acid (e.g., 2 M HCl). This step hydrolyzes the borate ester and removes the amine protecting group.

-

Stir the mixture vigorously for several hours.

-

Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any nonpolar impurities.

-

The aqueous layer, containing the desired product as the hydrochloride salt, can be concentrated under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or precipitation from a suitable solvent system (e.g., water/acetone).

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

A primary application of this compound in drug discovery is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful tool for constructing the complex biaryl scaffolds often found in biologically active molecules, particularly kinase inhibitors.[6][7]

Suzuki-Miyaura Coupling: Mechanism and Workflow

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid (activated by a base) to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Application Example: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core linked to a substituted phenyl ring. This compound is an ideal building block for introducing the 2-amino-5-fluorophenyl moiety, which can engage in crucial hydrogen bonding interactions within the kinase active site. For example, similar aminopyrimidine boronic acids are key intermediates in the synthesis of PI3K/mTOR kinase inhibitors like GDC-0980.[8] The amino group can act as a hydrogen bond donor, while the fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., a chloro- or bromo-substituted heterocycle)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Pd₂(dba)₃ with a suitable phosphine ligand)[6]

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[6]

-

Anhydrous solvent (e.g., dioxane, toluene, or a mixture like DME/water)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound and its synthetic products.

Analytical Techniques Comparison

| Technique | Information Provided | Advantages | Limitations |

| ¹H, ¹³C, ¹⁹F, ¹¹B NMR | Detailed structural information, connectivity, purity | Non-destructive, highly quantitative | Lower sensitivity than MS, higher equipment cost |

| HPLC-UV/DAD | Purity, quantification | High throughput, robust, well-established | Provides limited structural information |

| LC-MS | Molecular weight, fragmentation patterns, trace impurity detection | Extremely high sensitivity, confirms molecular identity | Quantification can be less straightforward than HPLC-UV |

Representative Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR: Aromatic protons are expected in the range of 6.5-8.0 ppm, with splitting patterns influenced by fluorine-proton coupling. The amino protons may appear as a broad singlet, and the boronic acid protons are often broad and may exchange with water in the solvent.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

¹³C NMR: Aromatic carbons will appear between 100-160 ppm. Carbons bonded to fluorine will show a large one-bond C-F coupling constant. The carbon attached to the boron atom may be broad due to the quadrupolar nature of the boron nucleus.

-

¹¹B NMR: A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid.

2. High-Performance Liquid Chromatography (HPLC) [9]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of complex organic molecules for drug discovery. Its unique combination of reactive functional groups allows for its incorporation into a wide range of molecular scaffolds. The ability to use this reagent in robust and versatile reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists aiming to develop novel therapeutics. The protocols and data presented in this guide offer a foundational understanding for the effective utilization of this compound in a research and development setting.

References

-

Singaram, B., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(38), 7175-7178. [Link]

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

- CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

Van der Veken, P. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Antwerp. [Link]

- US20110158901A1 - Chitosan-based nanoparticles and methods for making and using the same.

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Singh, I., et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 28(14), 5433. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

-

McCarthy, S., et al. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

-

Li, Y., et al. (2022). One-Step Synthesis of PdCu@Ti3C2 with High Catalytic Activity in the Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]

-

US-2025204533-A1 - Particle size controlled chitosan-silver antimicrobial solution and method of preparation. PubChem. [Link]

-

Guedes, A. P. M., et al. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

-

Ishihara, K., et al. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Das, S., et al. (2018). Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. ResearchGate. [Link]

-

Charrier, J-D. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals Incorporated. [Link]

-

Krátký, M., et al. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry, 15, 4018-4038. [Link]

-

PubChem (n.d.). 2-Aminomethyl-5-fluorophenyl-boronic acid. PubChem. [Link]

- US9828445B1 - Synthesis of modified chitosan particles for oral insulin delivery.

-

Ribeiro, J. A., & Ramos, M. J. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 27(19), 6296. [Link]

-

Wang, C., & Berger, B-T. (Eds.). (n.d.). Special Issue: Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]

-

LookChem (n.d.). Cas 2924-09-6,5-BROMO-2-FLUOROANILINE. LookChem. [Link]

-

Schmidt, E., et al. (n.d.). Physicochemical investigation of the influence of saccharide based parenteral formulation excipients on L-p-Boronphenylalanine solubilisation for Boron Neutron Capture Therapy. University of Strathclyde. [Link]

-

Tsai, C-H., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... Oncotarget, 7(52), 85679-85693. [Link]

-

Ali, I., et al. (2016). analysis of amino acids by high performance liquid chromatography. International Research Journal of Pharmacy, 7(1), 1-6. [Link]

-

PubChem (n.d.). 2-Fluorophenylboronic acid. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. mdpi.com [mdpi.com]

- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. edepot.wur.nl [edepot.wur.nl]

2-Amino-5-fluorophenylboronic acid hydrochloride chemical properties

An In-depth Technical Guide to 2-Amino-5-fluorophenylboronic acid hydrochloride for Advanced Synthetic Applications

Authored by a Senior Application Scientist

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound (CAS No: 1256355-45-9). Moving beyond a simple data sheet, this document elucidates the compound's core chemical properties, provides field-proven insights into its application, and details a robust experimental protocol, grounding all claims in authoritative references.

Strategic Importance in Medicinal Chemistry

This compound is a bifunctional synthetic building block of significant interest in modern drug discovery. The strategic placement of an amino group, a fluorine atom, and a boronic acid moiety on a phenyl ring offers a unique combination of functionalities. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]

The incorporation of fluorine is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of drug candidates.[3] Simultaneously, the amino group provides a key site for further derivatization or can act as a critical hydrogen bond donor in ligand-receptor interactions. This compound, therefore, represents a valuable scaffold for synthesizing complex molecules with desirable pharmacological profiles.[3][4]

Physicochemical and Structural Profile

The compound is supplied as a hydrochloride salt to enhance its stability and simplify handling compared to the free amine, which can be more susceptible to oxidation.

Core Properties Summary

| Property | Value | Source(s) |

| CAS Number | 1256355-45-9 | [5][6] |

| Molecular Formula | C₆H₇BFNO₂·HCl | [5][7] |

| Molecular Weight | 191.40 g/mol | [5][7][8] |

| IUPAC Name | (2-amino-5-fluorophenyl)boronic acid;hydrochloride | [5] |

| Canonical SMILES | B(C1=C(C=CC(=C1)F)N)(O)O.Cl | [5] |

| Appearance | Typically an off-white to light-colored solid | N/A |

| Storage | Recommended to be kept refrigerated, in a tightly closed container in a dry, well-ventilated place.[9][10] | N/A |

Structural Representation

Figure 1: Chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Spectroscopic Characterization Insights

While specific spectra for this exact compound require direct measurement, its structure allows for predictable characterization by standard spectroscopic methods.

-

¹H NMR : The proton NMR spectrum is expected to show distinct aromatic signals in the 6.5-7.5 ppm range, with splitting patterns influenced by fluorine-hydrogen coupling. The broad signals for the amine (-NH₂) and boronic acid hydroxyl (-OH) groups would also be present, with their chemical shifts being solvent-dependent.

-

¹³C NMR : The carbon spectrum will display aromatic signals, with the carbon atoms directly bonded to fluorine and boron showing characteristic shifts and C-F coupling constants.

-

¹⁹F NMR : A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.

-

¹¹B NMR : A broad signal characteristic of a tri-coordinate boronic acid species is anticipated.

-

Infrared (IR) Spectroscopy : Key vibrational bands would include O-H stretching from the boronic acid group (around 3200-3500 cm⁻¹), N-H stretching from the amino group (around 3300-3500 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹).[11][12]

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety and maintaining the integrity of the reagent.

-

Hazard Identification : This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][15][16] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

-

First Aid Measures :

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[9][16] Seek medical attention if irritation persists.

-

Skin Contact : Wash off immediately with plenty of soap and water.[15] If skin irritation occurs, get medical advice.[17]

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen.[18]

-

Ingestion : Rinse mouth and call a physician or poison control center if you feel unwell.[15][16]

-

-

Storage and Stability : Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[9] The compound is moisture-sensitive; therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent degradation via protodeboronation.[16]

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

The primary utility of this reagent is in the Suzuki-Miyaura cross-coupling reaction to form biaryl or heteroaryl-aryl structures. The following protocol is a robust, self-validating system designed for high-yield synthesis.

Rationale for Experimental Design

The choice of catalyst, base, and solvent system is critical for success, especially with an aminophenylboronic acid which can potentially chelate the metal center or undergo side reactions. A palladium catalyst like Pd(dppf)Cl₂ is often effective. A moderately strong inorganic base such as Na₃PO₄ or K₃PO₄ is used to facilitate the transmetalation step without promoting significant protodeboronation of the boronic acid.[19] A degassed mixture of an organic solvent like dioxane and water is standard, providing a homogenous medium for the organic substrate, aqueous base, and catalyst.[20]

Detailed Step-by-Step Methodology

Objective: To synthesize a 2-amino-5-fluoro-substituted biaryl compound via Suzuki-Miyaura coupling.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Sodium Phosphate (Na₃PO₄) or Potassium Phosphate (K₃PO₄) (3.0 equivalents)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Schlenk flask or reaction vial with a stir bar

-

Inert gas line (Argon or Nitrogen)

Workflow Diagram:

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the chosen base (3.0 eq.), and the palladium catalyst (0.02-0.05 eq.).

-

Inert Atmosphere: Seal the flask, and carefully evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can deactivate the Pd(0) species crucial for the catalytic cycle.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. Degassing is critical and can be achieved by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles.

-

Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine. This removes the base and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its well-defined structure provides a reliable platform for introducing key pharmacophoric elements—an aromatic amine and a fluorine atom—via robust and well-understood methodologies like the Suzuki-Miyaura coupling. Proper understanding of its properties, handling requirements, and reaction protocols, as detailed in this guide, is essential for leveraging its full potential in the development of novel chemical entities.

References

-

Alfa Chemistry. CAS 1256355-45-9 2-Amino-5-fluorophenylboronic acid,hcl.

-

BLD Pharm. 1256355-45-9|(2-Amino-5-fluorophenyl)boronic acid hydrochloride.

-

Chemenu. cas 1256355-45-9|| where to buy (2-Amino-5-fluorophenyl)boronic acid hydrochloride.

-

Fisher Scientific. SAFETY DATA SHEET - 5-Cyano-2-fluorophenylboronic acid.

-

Benchchem. Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.

-

LabSolu. 5-Amino-2-fluorophenylboronic acid, HCl.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Fluorophenylboronic acid.

-

BLD Pharm. 1040400-87-0|2-Amino-5-fluorophenylboronic acid.

-

Fisher Scientific. SAFETY DATA SHEET - 4-Amino-3-fluorophenylboronic acid hydrochloride.

-

ResearchGate. Infrared spectrum of 2-fluorophenylboronic acid in 0.1 M chloroform solution.

-

TCI Chemicals. SAFETY DATA SHEET - 3-Chloro-5-fluorophenylboronic Acid.

-

Sigma-Aldrich. SAFETY DATA SHEET - (2-Formylphenyl)boronic acid.

-

PubChem. 2-Aminomethyl-5-fluorophenyl-boronic acid.

-

PubChem. 2-Fluorophenylboronic acid.

-

Sigma-Aldrich. 2-Aminophenylboronic acid hydrochloride.

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

-

PubMed. Design and discovery of boronic acid drugs.

-

ResearchGate. How does fluorinated boronic acids influences the Suzuki coupling reactions?.

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

-

PubMed. Applications of fluorine-containing amino acids for drug design.

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.

-

ChemicalBook. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum.

-

Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.

-

National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

-

National Center for Biotechnology Information. Synthesis of biologically active boron-containing compounds.

-

ChemicalBook. 2-AMINO-5-FLUOROBENZENEBORONIC ACID | 1040400-87-0.

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine.

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

-

BLD Pharm. 1256355-65-3|(5-Amino-2-fluorophenyl)boronic acid hydrochloride.

-

ChemicalBook. 2-Fluoropyridine-5-boronic acid(351019-18-6) 1H NMR spectrum.

-

SpectraBase. 2-Amino-5-fluorobenzoic acid - Optional[13C NMR] - Chemical Shifts.

-

ChemicalBook. 5-Amino-2-fluorophenylboronic acid, HCl | 1256355-65-3.

-

Sigma-Aldrich. (2-Amino-5-fluorophenyl)boronic acid.

-

ChemicalBook. 2-AMINO-5-FLUOROBENZENEBORONIC ACID - Safety Data Sheet.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1256355-45-9|(2-Amino-5-fluorophenyl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]

- 7. labsolu.ca [labsolu.ca]

- 8. cas 1256355-45-9|| where to buy (2-Amino-5-fluorophenyl)boronic acid hydrochloride [english.chemenu.com]

- 9. fishersci.com [fishersci.com]

- 10. 5-Amino-2-fluorophenylboronic acid, HCl | 1256355-65-3 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. (2-Amino-5-fluorophenyl)boronic acid | 1040400-87-0 [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. 2-AMINO-5-FLUOROBENZENEBORONIC ACID - Safety Data Sheet [chemicalbook.com]

- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Strategic Importance of a Fluorinated Boronic Acid Building Block

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-fluorophenylboronic acid hydrochloride

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has become a cornerstone of rational drug design. The 2-Amino-5-fluorophenylboronic acid moiety is a particularly valuable building block, merging the advantageous properties of three distinct chemical features. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The amino group provides a crucial vector for further chemical elaboration or for establishing key hydrogen bonding interactions with biological targets. Finally, the boronic acid group is a versatile functional handle, most renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with remarkable efficiency.[1][3][4]

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (CAS: 1256355-45-9).[5][6] It is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of the underlying chemistry and experimental considerations. We will move beyond a simple recitation of steps to explore the causality behind the chosen methodologies, ensuring a robust and reproducible synthetic outcome.

Part 1: Strategic Synthesis Pathways

The synthesis of substituted phenylboronic acids can be approached through several established routes. For 2-Amino-5-fluorophenylboronic acid, the most prevalent and reliable method involves a directed ortho-lithiation-borylation sequence. This strategy offers excellent regiocontrol, leveraging the directing capabilities of a protected amine functional group.

The Directed Ortho-Metalation (DoM) Approach

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[7] The strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium base, delivering it to a proximal ortho position for deprotonation. In our case, the amino group on the 4-fluoroaniline starting material serves as the precursor to our DMG.

The overall workflow is visualized below:

Caption: High-level workflow for the synthesis via Directed Ortho-Metalation.

Causality of the DoM Pathway:

-

Amine Protection: The acidic proton of the primary amine on 4-fluoroaniline would be instantly deprotonated by the strong organolithium base required for C-H activation. This would consume the base and prevent the desired ortho-lithiation. Therefore, the amine must first be "protected" by converting it into a suitable DMG. A common choice is the tert-butoxycarbonyl (Boc) group, which is sterically bulky and an effective directing group, yet readily removable under acidic conditions.

-

ortho-Lithiation: With the amine protected, a strong, non-nucleophilic base like sec-butyllithium (s-BuLi) or a combination of n-BuLi and TMEDA is introduced at low temperatures (typically -78 °C) to prevent side reactions.[7][8] The DMG coordinates the lithium cation, positioning the alkyl base to selectively abstract the proton at the C2 position, ortho to the directing group. The fluorine atom at C5 does not significantly interfere but helps to increase the acidity of the ring protons.

-

Borylation: The resulting aryllithium intermediate is a potent nucleophile. It is quenched by the addition of an electrophilic boron source, most commonly a trialkyl borate such as triisopropyl borate (B(OiPr)₃). The aryllithium attacks the electron-deficient boron atom.

-

Hydrolysis and Deprotection: The reaction is quenched with an aqueous acid, typically hydrochloric acid. This single step serves two critical purposes: it hydrolyzes the borate ester intermediate to the desired boronic acid, and it cleaves the Boc protecting group, regenerating the free amine.

-

Salt Formation and Isolation: The use of hydrochloric acid in the workup protonates the newly deprotected and basic amino group, forming the hydrochloride salt. This salt often has improved crystallinity and stability compared to the free zwitterionic form, facilitating its isolation and purification.

Part 2: Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step protocol for the synthesis. Each step is designed to be monitored, ensuring the process is self-validating.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Key Hazard |

| 4-Fluoroaniline | 371-40-4 | 111.12 | Toxic, Irritant |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | Flammable, Irritant |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Flammable, Peroxide Former |

| sec-Butyllithium (s-BuLi) | 598-30-1 | 64.06 | Pyrophoric, Corrosive |

| Triisopropyl borate | 5419-55-6 | 188.08 | Flammable, Irritant |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Corrosive |

Step-by-Step Synthesis

Step 1: Boc Protection of 4-Fluoroaniline

-

To a round-bottom flask charged with 4-fluoroaniline (1.0 eq), add anhydrous THF (approx. 5-10 mL per gram of aniline).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Concentrate the reaction mixture under reduced pressure. The crude tert-butyl (4-fluorophenyl)carbamate can often be used directly in the next step after drying.

Step 2: Directed Lithiation and Borylation

-

Transfer the crude protected aniline to a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

-

Dissolve the material in anhydrous THF (10-15 mL per gram).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium (2.2 eq, typically as a ~1.4 M solution in cyclohexane) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may turn deep red or brown, indicating formation of the aryllithium.

-

Stir the mixture at -78 °C for 2 hours.

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF. Cool this solution to -78 °C.

-

Transfer the aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

-

Causality Check: The addition order (lithiated species to borate ester) is crucial to prevent the formation of over-arylated boron species by keeping the borate in excess.

-

Allow the reaction mixture to slowly warm to room temperature overnight.

Step 3: Deprotection, Hydrolysis, and Isolation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding 2M Hydrochloric Acid until the pH is ~1-2. This step is exothermic and may produce gas.

-

Stir the biphasic mixture vigorously for 2-3 hours at room temperature to ensure complete hydrolysis and deprotection.

-

Separate the aqueous layer. Extract the organic layer with 2M HCl (2x).

-

Combine all aqueous layers. A precipitate of the product may form.

-

Cool the combined aqueous extracts in an ice bath and stir for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by a non-polar solvent like hexane to aid drying.

-

Dry the white to off-white solid under vacuum to yield this compound.

Purification

If required, the product can be further purified by recrystallization. A patent on boronic acid purification suggests a process of dissolving the crude material in water, treating with a base to form a salt, extracting impurities, and then re-acidifying to precipitate the pure product.[9] For this specific hydrochloride salt, recrystallization from a water/isopropanol mixture is often effective.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the aromatic proton signals and the absence of the Boc group.

-

¹⁹F NMR: To confirm the presence of the fluorine atom.

-

¹¹B NMR: To confirm the presence of the boronic acid moiety.

Part 3: Safety and Handling

Handling the reagents for this synthesis requires strict adherence to safety protocols.

-

Organolithium Reagents: Sec-butyllithium is pyrophoric and reacts violently with water.[11] It must be handled under an inert atmosphere using proper syringe techniques.

-

Corrosives: Hydrochloric acid is highly corrosive.[12]

-

General Precautions: Always work in a well-ventilated fume hood.[13][14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11][12] An emergency eyewash and safety shower must be readily accessible.[12]

Part 4: Application in Drug Discovery

The primary utility of this compound is as a key intermediate in the synthesis of complex molecules, particularly through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[15][16] In this reaction, the boronic acid couples with an aryl or vinyl halide/triflate to form a new C-C bond, installing the 2-amino-5-fluorophenyl group into a target molecule. This fragment is found in numerous patented compounds investigated as kinase inhibitors, antivirals, and other therapeutic agents. The unique combination of a fluorine substituent and an ortho-amino group makes it a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][17]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

-

Smith, M. K., et al. Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. National Institutes of Health. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. [Link]

-

Kessar, S. V., et al. A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. PubMed. [Link]

-

PubChem. 2-Aminomethyl-5-fluorophenyl-boronic acid. [Link]

-

Korenaga, T., et al. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. [Link]

-

Aggarwal, V. K. Lithiation-Borylation in Synthesis. University of Bristol. [Link]

-

Silva, V. L. M., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

-

Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Sánchez-Ballester, N. M., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

- Google Patents.

-

Izawa, K., et al. Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

-

American Chemical Society. Boron-Based Directing Groups for Directed Lithiation Reactions. [Link]

-

Korenaga, T., et al. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]

-

Reddy, T. S., & Guntreddi, T. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Snieckus, V. Directed (ortho) Metallation. University of Wisconsin. [Link]

-

Li, W., et al. Synthesis of biologically active boron-containing compounds. PubMed Central. [Link]

-

Dziadek, M., et al. 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]

-

Zhang, Y., et al. Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

Singaram, B., et al. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. [Link]

-

Zhang, M., et al. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. [Link]

-

Qiu, Y., et al. Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. PubMed Central. [Link]

-

Izawa, K., et al. Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]

-

Zhang, M., et al. Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. ResearchGate. [Link]

-

PubChem. 2-Fluorophenylboronic acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarship.claremont.edu [scholarship.claremont.edu]

- 5. 1256355-45-9|(2-Amino-5-fluorophenyl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. 1040400-87-0|2-Amino-5-fluorophenylboronic acid|BLD Pharm [bldpharm.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. mdpi.com [mdpi.com]

- 16. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Solubility of 2-Amino-5-fluorophenylboronic acid hydrochloride

An In-Depth Technical Guide to the for Pharmaceutical Research and Development

Abstract

2-Amino-5-fluorophenylboronic acid hydrochloride is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures inherent to many pharmaceutical agents.[1] Despite its synthetic utility, a comprehensive understanding of its solubility characteristics is often underdeveloped, yet it is a critical parameter that dictates reaction efficiency, purification strategies, and the feasibility of formulation development. This technical guide, written from the perspective of a Senior Application Scientist, provides a deep dive into the theoretical and practical aspects of determining the solubility of this compound. It moves beyond a simple data sheet to explain the underlying physicochemical principles and provides robust, field-proven experimental protocols for generating reliable solubility data. This document is intended to empower researchers, chemists, and formulation scientists in the drug development sector to optimize processes and make data-driven decisions.

Introduction to this compound

Core Physicochemical Identity

Understanding a compound begins with its fundamental properties. This compound is a substituted arylboronic acid that exists as a solid at room temperature. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1256355-45-9 | [2] |

| Molecular Formula | C₆H₈BClFNO₂ (or C₆H₇BFNO₂·HCl) | [2] |

| Molecular Weight | 191.40 g/mol | [2] |

| Appearance | Solid | [3] |

Strategic Importance in Pharmaceutical Synthesis

The true value of this compound lies in its role as a versatile reactant in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[1] The specific substituents on this molecule are highly strategic:

-

The Boronic Acid Group (-B(OH)₂): The active functional group for the palladium-catalyzed coupling.

-

The Amino Group (-NH₂): Provides a reactive handle for subsequent chemical modifications (e.g., amide formation) and can act as a hydrogen bond donor, influencing both solubility and biological target interactions.

-

The Fluoro Group (-F): A common bioisostere in drug design. Its inclusion can modulate metabolic stability, binding affinity, and membrane permeability of the final active pharmaceutical ingredient (API).[4][5]

The hydrochloride salt form enhances the compound's stability and can improve its handling characteristics compared to the freebase.

The Imperative of Solubility in Drug Development

Solubility is not merely a physical data point; it is a critical process parameter that profoundly impacts multiple stages of pharmaceutical R&D.[6]

-

Reaction Kinetics: For a solid reactant to participate in a liquid-phase reaction, it must first dissolve. Poor solubility can lead to slow, incomplete, or irreproducible reactions.

-

Purification: Crystallization, a primary method for purifying synthetic intermediates and APIs, is fundamentally a solubility-driven process. Knowledge of solubility in various solvent systems is essential for developing an efficient and scalable crystallization protocol.[7]

-

Formulation & Bioavailability: For a drug to be effective, it must be absorbed by the body. The bioavailability of orally administered drugs is often limited by their aqueous solubility.[8] Therefore, characterizing the solubility of key intermediates and the final API is a mandatory step in pre-formulation studies.[9]

Physicochemical Drivers of Solubility

Direct, quantitative solubility data for this compound is not extensively published. However, by applying first principles of physical organic chemistry, we can develop a strong predictive framework.

General Solubility Behavior of Arylboronic Acids

Arylboronic acids exhibit complex solubility behavior. They possess both a non-polar aromatic ring and a polar, hydrogen-bonding boronic acid group.[10] This dual nature means their solubility is highly dependent on the solvent. Generally, they show limited solubility in non-polar hydrocarbon solvents and moderate to high solubility in polar organic solvents.[7][11] A key characteristic of boronic acids is their propensity to undergo dehydration, especially upon heating, to form cyclic anhydrides known as boroxines.[12] This equilibrium can complicate solubility measurements, as the species in solution may differ from the solid form.

The Role of Substituents and the Hydrochloride Salt

The amino and fluoro substituents directly impact the molecule's polarity and hydrogen-bonding potential. The hydrochloride salt form is particularly important for aqueous solubility. The protonated aminium group (-NH₃⁺Cl⁻) introduces ionic character, which is expected to significantly increase solubility in water and other polar protic solvents compared to the neutral free amine.

The Critical Influence of pH on Aqueous Solubility

For ionizable compounds, pH is the most critical factor governing aqueous solubility.[13] this compound has two key ionizable centers: the acidic boronic acid and the basic amino group.

-

In Acidic Media (Low pH): The amino group will be fully protonated (-NH₃⁺). The compound will exist as a cation, leading to higher aqueous solubility.

-

In Neutral or Basic Media (Higher pH): As the pH increases, the amino group deprotonates to the neutral -NH₂. Simultaneously, the boronic acid group, a Lewis acid, can accept a hydroxide ion to form the anionic hydroxyboronate species (R-B(OH)₃⁻).[10] This transformation to an anionic species also enhances water solubility.

This behavior implies that the compound will likely exhibit its lowest aqueous solubility at its isoelectric point and higher solubility at both low and high pH values.

Sources

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-氨基苯硼酸 盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rheolution.com [rheolution.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Characterization of 2-Amino-5-fluorophenylboronic acid hydrochloride: A Technical Guide

Introduction: The Significance of 2-Amino-5-fluorophenylboronic acid hydrochloride

This compound is a versatile building block in medicinal chemistry and materials science. The presence of an amino group, a fluorine atom, and a boronic acid moiety on a phenyl ring imparts unique chemical properties, making it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of downstream applications. This guide provides the foundational spectroscopic knowledge required for its effective utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons, the amino protons, and the hydroxyl protons of the boronic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.5 | Broad Singlet | 2H | B(OH)₂ | The acidic protons of the boronic acid are typically broad and downfield. |

| ~7.5 - 7.8 | Doublet of Doublets | 1H | Ar-H (ortho to -B(OH)₂) | The proton ortho to the boronic acid group is expected to be deshielded. |

| ~7.2 - 7.4 | Triplet | 1H | Ar-H (meta to -B(OH)₂) | This proton will be coupled to the adjacent aromatic protons. |

| ~7.0 - 7.2 | Doublet of Doublets | 1H | Ar-H (ortho to -NH₃⁺) | The proton ortho to the protonated amino group will be influenced by both the amino and fluoro groups. |

| ~5.0 - 6.0 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium group are typically broad and their chemical shift is concentration and solvent dependent. |

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial as it can solubilize the polar hydrochloride salt and its exchangeable protons (OH and NH₃⁺) are less likely to exchange rapidly with the solvent compared to D₂O, allowing for their observation.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the electron-withdrawing fluorine and boronic acid groups, and the electron-donating amino group will significantly influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-F | The carbon directly attached to fluorine will show a large one-bond coupling constant. |

| ~140 | C-NH₃⁺ | The carbon attached to the ammonium group will be deshielded. |

| ~130 | C-B(OH)₂ | The carbon bearing the boronic acid group is typically observed in this region. |

| ~125 (d, ²JCF ≈ 20 Hz) | Ar-CH (ortho to F) | Two-bond coupling to fluorine will be observed. |

| ~120 (d, ³JCF ≈ 8 Hz) | Ar-CH (meta to F) | Three-bond coupling to fluorine will be observed. |

| ~115 (d, ²JCF ≈ 25 Hz) | Ar-CH (ortho to F) | Two-bond coupling to fluorine will be observed. |

Self-Validating System: The combination of ¹H and ¹³C NMR, along with the characteristic C-F coupling constants, provides a self-validating dataset for the structural confirmation of the aromatic substitution pattern.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Caption: Workflow for FT-IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable ionization technique.

Predicted Mass Spectrum

The positive ion ESI mass spectrum is expected to show the protonated molecule [M+H]⁺, where M is the free base (2-Amino-5-fluorophenylboronic acid). The exact mass of the free base is 155.05 g/mol . Therefore, the protonated molecule should appear at an m/z of approximately 156.06.

Table 4: Predicted Key Mass Fragments

| m/z | Proposed Fragment | Rationale |

| 156.06 | [C₆H₈BFNO₂ + H]⁺ | Protonated molecular ion of the free base. |

| 138.05 | [M+H - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |

| 110.05 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide. |

| 93.04 | [C₆H₄FN]⁺ | Fragmentation of the boronic acid group. |

Expertise & Experience: The proposed fragmentation pattern is consistent with the known behavior of phenylboronic acids and aromatic amines under ESI-MS conditions, where initial loss of water from the boronic acid is a common fragmentation pathway.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal.

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the theoretically calculated values for the proposed structures.

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive analytical framework has been established. The provided experimental protocols offer a robust starting point for researchers to acquire high-quality data for this important chemical building block. The combination of these spectroscopic techniques provides a powerful and self-validating approach to confirm the structure and purity of this compound, ensuring its effective application in scientific research and development.

References

-

PubChem. 2-Amino-5-fluorophenylboronic acid. [Link]

-

Alfa Aesar. This compound. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

A Senior Application Scientist's Guide to the Purity and Characterization of 2-Amino-5-fluorophenylboronic acid hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Boronic Acids in Modern Synthesis

2-Amino-5-fluorophenylboronic acid hydrochloride is a key building block in contemporary organic synthesis, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions.[1][2] These reactions are fundamental to creating carbon-carbon bonds, enabling the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The purity and structural integrity of this reagent are not merely a matter of quality control; they are paramount to ensuring reaction efficiency, predictable outcomes, and the ultimate safety and efficacy of the final drug product. An impure or poorly characterized starting material can introduce a cascade of issues, from failed reactions to the generation of difficult-to-remove, potentially mutagenic impurities.[3]

This guide provides a comprehensive framework for the rigorous analysis of this compound. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, offering field-proven insights to establish self-validating analytical systems.

Physicochemical Profile

A foundational understanding begins with the compound's basic properties. These identifiers are crucial for documentation, safety assessment, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 1256355-45-9 | [4] |

| Molecular Formula | C₆H₇BFNO₂·HCl | [4][5] |

| Molecular Weight | 191.40 g/mol | [4] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | 216 - 219 °C | |

| Storage Conditions | 2 - 8 °C, under inert gas, moisture sensitive | [7] |

Core Structural Characterization: An Orthogonal Approach

Confirming the identity and structure of this compound requires a multi-technique, or orthogonal, approach. Relying on a single method is insufficient; instead, we build a cohesive, self-validating picture by integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. For this molecule, a suite of experiments is recommended.

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include distinct peaks in the aromatic region, with coupling patterns influenced by both adjacent protons and the fluorine atom. The protons of the amino (-NH₂) group and the boronic acid hydroxyls (-OH) may appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The spectrum will show distinct signals for each of the six aromatic carbons, with their chemical shifts influenced by the attached functional groups (-NH₂, -F, -B(OH)₂). Carbon-fluorine coupling will be observable.[8]

-

¹⁹F NMR: This experiment is highly specific and sensitive for the fluorine atom. It will show a single resonance, and its coupling to adjacent protons can further confirm the substitution pattern on the aromatic ring.[9]

-

¹¹B NMR: Directly observes the boron nucleus, confirming the presence of the boronic acid moiety. The chemical shift and peak shape provide insight into the coordination state of the boron atom.

Causality in NMR: The combination of these experiments is self-validating. For example, the splitting pattern observed for a specific aromatic proton in the ¹H NMR spectrum must be consistent with the carbon-fluorine coupling seen for its attached carbon in the ¹³C NMR and the proton-fluorine coupling seen in the ¹⁹F NMR. This interlinked dataset provides a high degree of confidence in the structural assignment.[10]

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which in turn confirms the elemental composition.

Expert Insight & Trustworthiness: Boronic acids present a unique challenge for MS analysis. They have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially in the gas phase of the mass spectrometer.[11] This can lead to the observation of ions corresponding to the trimer anhydride rather than the parent molecule. Therefore, "soft" ionization techniques like Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS), are preferred to minimize this in-source reaction and observe the true molecular ion.[12] An LC-MS approach provides the added benefit of separating the analyte from non-volatile impurities prior to detection.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a molecular fingerprint by identifying the vibrational modes of functional groups. For this compound, key characteristic absorptions include:

-

~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~3300-2500 cm⁻¹: Broad O-H stretching from the boronic acid group, often participating in hydrogen bonding.

-

~1620 cm⁻¹: N-H bending (scissoring) vibration.

-

~1350 cm⁻¹: B-O stretching vibration, a hallmark of the boronic acid.

-

~1250 cm⁻¹: C-F stretching vibration.

The Crucial Step: Purity Assessment via HPLC

While spectroscopic methods confirm identity, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity and identifying impurities. However, the analysis of boronic acids by traditional reversed-phase (RP) HPLC is notoriously difficult.

The Central Challenge—Hydrolytic Instability: The boronic acid functional group can be susceptible to on-column degradation or interactions under typical RP-HPLC conditions.[13][14] This can lead to inaccurate purity measurements, peak tailing, and the appearance of analytical artifacts.

A Self-Validating Protocol Design: To overcome these challenges, a robust HPLC method must be specifically designed to be non-destructive to the analyte. This involves careful selection of the stationary phase, mobile phase, and sample diluent.

Recommended HPLC Workflow & Protocol

The following protocol is a robust starting point, designed to mitigate the known challenges of boronic acid analysis.

Caption: HPLC workflow for purity analysis of boronic acids.

Detailed HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale / Causality |

| Column | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm or equivalent | This stationary phase is known to have low residual silanol activity, which minimizes the on-column hydrolysis that complicates the analysis of boronic acid esters and acids.[13] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides buffering and appropriate ionic strength for good peak shape.[11] |

| Mobile Phase B | Acetonitrile (MeCN) | A common, effective organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 15 minutes | A typical screening gradient to ensure elution of both polar and non-polar impurities.[1] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV at 254 nm | The aromatic ring provides strong chromophores for sensitive UV detection.[15] |

| Injection Vol. | 10 µL | |

| Sample Diluent | Acetonitrile | Crucial Choice: Using an aprotic solvent like acetonitrile for sample preparation minimizes hydrolysis of the analyte before injection.[13][14] |

Impurity Profiling: Knowing What to Look For

A robust analytical package not only quantifies purity but also identifies and characterizes the impurities. Understanding the synthetic route and degradation pathways is key to predicting potential impurities.[16]

Caption: Potential sources and types of impurities.

Summary of Potential Impurities:

| Impurity Type | Origin | Significance | Detection Method |

| Starting Materials | Incomplete reaction during synthesis.[17] | Can affect reaction yield and introduce downstream impurities. | HPLC, GC-MS |

| Isomeric Impurities | Impurities present in the starting materials.[17] | May have different reactivity and toxicity profiles. Difficult to separate. | HPLC (with a high-resolution column) |

| Boroxines | Dehydration of the boronic acid (often driven by heat).[11] | Reduces the concentration of the active reagent. Can complicate NMR and MS spectra. | MS, HPLC |

| Oxidation Products | Exposure to air or oxidizing agents.[17] | Indicates degradation and potential loss of reactivity. | HPLC, LC-MS |

Stability, Storage, and Safety

Stability and Storage: this compound is moisture-sensitive.[7] Exposure to atmospheric moisture can lead to hydrolysis and clumping, while elevated temperatures can promote the formation of boroxine anhydrides.

-

Authoritative Recommendation: Store the compound tightly sealed in a cool (2-8 °C), dry place, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to preserve its integrity.[7]

Safety and Handling: As with any laboratory chemical, proper handling is essential.

-

Hazards: The compound is classified as causing skin and serious eye irritation.[7][18] It may also cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[7][18]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[7] Avoid creating dust. Wash hands thoroughly after handling.

-

First Aid: In case of skin contact, wash off with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[7] Seek medical attention if irritation persists.

Conclusion

The quality of this compound is a critical determinant of success in synthetic projects that rely upon it. A comprehensive characterization strategy, built on the pillars of orthogonal structural confirmation (NMR, MS, IR) and a purpose-built, stability-indicating HPLC method for purity, is essential. By understanding the inherent challenges of boronic acid analysis—namely, their propensity for hydrolysis and boroxine formation—and designing experimental protocols to mitigate these issues, researchers can ensure the integrity of their starting material. This rigorous, science-led approach provides the trustworthiness and confidence needed to build complex molecules and advance drug development programs.

References

- Burgess, K., et al. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Full article available at Taylor & Francis Online. [Link: https://www.tandfonline.com/doi/full/10.1080/19475705.2013.879021]

- Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link: https://pubmed.ncbi.nlm.nih.gov/22424911/]

- North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acs.oprd.8b00377]

- Reddy, K. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link: https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay41551a]

- General HPLC Methods. (n.d.). University of Colorado Anschutz Medical Campus. [Link: https://medschool.cuanschutz.edu/deans-office/faculty-affairs/cores-and-shared-resources/metabolomics/resources/hplc-methods]

- BLD Pharm. (n.d.). (2-Amino-5-fluorophenyl)boronic acid hydrochloride. [Link: https://www.bldpharm.com/products/1256355-45-9.html]

- Sigma-Aldrich. (2023). Safety Data Sheet for Phenylboronic acid. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/p20009]

- Sigma-Aldrich. (2024). Safety Data Sheet for 3-Aminophenylboronic acid hydrochloride. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/431958]

- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Cyano-2-fluorophenylboronic acid. [Link: https://www.fishersci.com/store/msds?partNumber=AC467310010&productDescription=4-CYANO-2-FLUOROPHENYLBORONIC+ACID%2C+9&vendorId=VN00032119]

- Fisher Scientific. (2023). Safety Data Sheet for 5-Cyano-2-fluorophenylboronic acid. [Link: https://www.fishersci.com/store/msds?partNumber=AAH6732302&productDescription=5-CYANO-2-FLUOROPHENYLBORONIC+ACID&vendorId=VN00032119]

- McCarthy, S., & McCalley, D. V. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link: https://www.waters.com/nextgen/us/en/library/application-notes/2021/developing-a-separation-for-eleven-boronic-acids-using-maxpeak-premier-column-technology-on-an-arc-hplc-system.html]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782820, 2-Aminomethyl-5-fluorophenyl-boronic acid. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminomethyl-5-fluorophenyl-boronic-acid]

- Alfa Chemistry. (n.d.). 2-Amino-5-fluorophenylboronic acid,hcl. [Link: https://www.alfa-chemistry.com/cas_1256355-45-9.htm]

- TCI Chemicals. (2023). Safety Data Sheet for 3-Chloro-5-fluorophenylboronic Acid. [Link: https://www.tcichemicals.com/IN/en/sds/C2914_EG_EN.pdf]

- BLD Pharm. (n.d.). 2-Amino-5-fluorophenylboronic acid. [Link: https://www.bldpharm.com/products/1040400-87-0.html]

- Sigma-Aldrich. (n.d.). 2-Aminophenylboronic acid hydrochloride. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/863753]

- Van den Broek, I. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Hogeschool van Arnhem en Nijmegen. [Link: https://www.theseus.fi/handle/10024/92338]

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link: https://www.waters.com/webassets/cms/library/docs/720007353en.pdf]

- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link: https://sielc.

- ChemicalBook. (n.d.). 2-AMINO-5-FLUOROBENZENEBORONIC ACID. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82618959.htm]

- Nemati, R., et al. (2018). A three minute analytical method for underivatized amino acid analysis by UHPLC-HRMS. HHS Public Access. [Link: https://www.researchgate.net/publication/322927233_A_three_minute_analytical_method_for_underivatized_amino_acid_analysis_by_UHPLC-HRMS]

- ChemicalBook. (n.d.). 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum. [Link: https://www.chemicalbook.com/Spectrum_1993-03-9_1HNMR.htm]

- BroadPharm. (n.d.). 5-Amino-2-fluorophenylboronic acid, HCl. [Link: https://broadpharm.com/product/5-amino-2-fluorophenylboronic-acid-hcl/]

- Sigma-Aldrich. (n.d.). This compound. [Link: https://www.sigmaaldrich.com/US/en/product/combi-blocks/bb/448618094]

- Sigma-Aldrich. (n.d.). This compound. [Link: https://www.sigmaaldrich.com/US/en/product/combi-blocks/inc/448618094]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734354, 2-Fluorophenylboronic acid. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluorophenylboronic-acid]

- Griffiths, R. L., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link: https://www.researchgate.

- Al-Dirbashi, O. Y., et al. (2018). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/29600810/]

- BenchChem. (n.d.). Common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. [Link: https://www.benchchem.com/product/b2019/technical-support]

- Autechem. (n.d.). cas 1256355-45-9|| where to buy (2-Amino-5-fluorophenyl)boronic acid hydrochloride. [Link: https://www.autechem.com/p/cas-1256355-45-9-where-to-buy-2-amino-5-fluorophenyl-boronic-acid-hydrochloride-3037.html]

- Shimadzu Corporation. (2016). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. [Link: https://www.shimadzu.

- John, S., et al. (2022). A Review on Synthesis and Characterization of Impurities. World Journal of Pharmaceutical Research. [Link: https://wjpr.net/download/article/1655118721.pdf]

- Agilent Technologies. (2017). Amino Acid Analysis. [Link: https://www.agilent.